Methyl 3-O-feruloylquinate
Overview
Description
Methyl 3-O-feruloylquinate is a natural product that can be isolated from the roots of Murraya exotica . It is known to inhibit the activity of bacteria and viruses and to regulate immunity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the formula C18H22O9 and a molecular weight of 382.4 . The compound is a type of phenylpropanoid .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Alzheimer's Disease Research
Methyl 3-O-feruloylquinate has been studied in the context of Alzheimer's disease (AD). Research using a network-pharmacology-based approach identified it as a potential Traditional Chinese Medicine candidate for AD treatment. It demonstrated stable interactions with glycogen synthase kinase 3β (GSK3β), a protein related to AD, indicating its potential therapeutic role in this context (Hsin-Yi Chen et al., 2019).
Antiviral Activity
This compound was isolated from Stemona japonica and evaluated for its anti-influenza virus (AIV) activity. The study found that it exhibited moderate inhibitory effects against AIV (H5N1) in vitro, suggesting its potential as an antiviral agent (F. Ge et al., 2007).
Gastric Absorption and Metabolism
A study on the gastric absorption of chlorogenic acids, including feruloylquinic acid and its derivatives, indicated that feruloylquinic acids like this compound are absorbed intact across the gastric epithelium. This absorption, primarily through passive diffusion, highlights its potential bioavailability and metabolic importance (Tracy L Farrell et al., 2011).
Chemical Synthesis
Research has also focused on the chemical synthesis of feruloylquinic acids and their derivatives, including this compound. This work is crucial for understanding its chemical properties and potential for large-scale production (Candice Menozzi Smarrito et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-O-feruloylquinate is known to inhibit the activity of bacteria and viruses . It also acts as a tyrosinase inhibitor . Tyrosinase is an enzyme that is crucial for the production of melanin, a pigment that gives color to our skin, hair, and eyes .
Mode of Action
The compound interacts with its targets, such as bacteria, viruses, and tyrosinase, by binding to them and inhibiting their activity . This interaction results in changes in the biological processes that these targets are involved in, such as pigment production in the case of tyrosinase .
Biochemical Pathways
This compound affects the melanogenesis pathway by inhibiting tyrosinase . Melanogenesis is the process by which melanin is produced in the body. By inhibiting tyrosinase, the compound can potentially affect the production of melanin .
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This could potentially result in changes in skin, hair, and eye color. Additionally, its antibacterial and antiviral activities can help regulate immunity .
Biochemical Analysis
Biochemical Properties
Methyl 3-O-feruloylquinate plays a significant role in biochemical reactions, particularly as an antioxidant and enzyme inhibitor. It interacts with several biomolecules, including enzymes like tyrosinase. Tyrosinase is a key enzyme in melanin synthesis, and this compound has been shown to inhibit its activity, thereby potentially reducing melanin production . Additionally, this compound interacts with proteins and other biomolecules through molecular docking, indicating its potential to bind and modulate their activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Furthermore, this compound has been shown to have hepatoprotective effects, indicating its potential in protecting liver cells from damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to a decrease in melanin production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant activity over time, providing sustained protection against oxidative stress . Its stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and hepatoprotective activities . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in exerting its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
properties
IUPAC Name |
methyl (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDMLXRLHYXSV-JVCGYDKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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